molecular formula C22H18O3 B164002 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid CAS No. 126582-18-1

3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid

Cat. No. B164002
M. Wt: 330.4 g/mol
InChI Key: GHIXOMKXVXTZOO-RCCKNPSSSA-N
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Description

“3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is a chemical compound with the molecular formula C22H18O3 . It is a derivative of phenyl-acetic acid .


Molecular Structure Analysis

The molecular structure of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” consists of a phenylacrylic acid core with a benzyloxy group attached to the phenyl ring . The exact structure can be represented by the InChI code: InChI=1S/C22H18O3/c23-22(24)14-11-18-7-10-21(15-8-18)26-16-19-5-3-2-4-6-19/h2-11,15H,14,16H2,(H,23,24)/b11-8+ .


Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is 330.376 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 330.125580 Da and its monoisotopic mass is 330.125580 Da .

Scientific Research Applications

  • Benzylic Oxidations and Reductions

    • Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Method : Such oxidations are normally effected by hot acidic permanganate solutions .
    • Results : The enhanced reactivity of benzylic halides due to the adjacent aromatic ring is a key outcome of this process .
  • Preparation of Substituted Benzoic Acids

    • Application : The oxidative degradation of alkyl side-chains on a benzene ring can be used to prepare substituted benzoic acids .
    • Method : This process is usually carried out using hot acidic permanganate solutions .
    • Results : The result is the formation of substituted benzoic acids .
  • Synthesis of Hetaryl-Azophenol Dyes

    • Application : 4-Benzyloxyphenol, a compound similar to the one you mentioned, is used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
    • Method : The exact method is not specified, but it involves the reaction of 4-Benzyloxyphenol with heterocyclic amines in nitrosyl sulphuric acid .
    • Results : The result is the formation of hetaryl-azophenol dyes .
  • Microwave Suzuki-Miyaura Coupling

    • Application : This is a type of cross-coupling reaction, used for the formation of carbon-carbon bonds .
    • Method : The exact method is not specified, but it involves the use of microwave radiation to accelerate the Suzuki-Miyaura coupling .
    • Results : The result is the formation of carbon-carbon bonds .
  • Preparation of PET Imaging Agents

    • Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the preparation of electrophilic fluorination reagents for PET (Positron Emission Tomography) imaging agents .
    • Method : The exact method is not specified, but it involves the use of palladium-based fluoride-derived electrophilic fluorination reagents .
    • Results : The result is the formation of PET imaging agents .
  • Synthesis of Substituted Isoindolines

    • Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
    • Method : The exact method is not specified, but it involves a palladium-catalyzed cascade reaction .
    • Results : The result is the formation of substituted isoindolines .
  • Microwave Suzuki-Miyaura Coupling

    • Application : This is a type of cross-coupling reaction, used for the formation of carbon-carbon bonds .
    • Method : The exact method is not specified, but it involves the use of microwave radiation to accelerate the Suzuki-Miyaura coupling .
    • Results : The result is the formation of carbon-carbon bonds .
  • Preparation of PET Imaging Agents

    • Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the preparation of electrophilic fluorination reagents for PET (Positron Emission Tomography) imaging agents .
    • Method : The exact method is not specified, but it involves the use of palladium-based fluoride-derived electrophilic fluorination reagents .
    • Results : The result is the formation of PET imaging agents .
  • Synthesis of Substituted Isoindolines

    • Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
    • Method : The exact method is not specified, but it involves a palladium-catalyzed cascade reaction .
    • Results : The result is the formation of substituted isoindolines .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid”. Given the interest in similar compounds for their pharmacological activities , this compound could also be explored in this context.

properties

IUPAC Name

(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXOMKXVXTZOO-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid

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